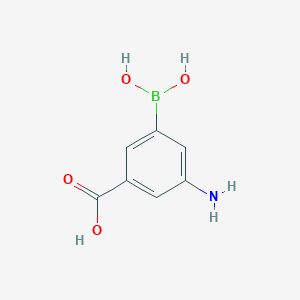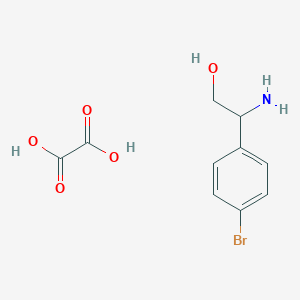
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is an organic compound with the molecular formula C10H15NO3. It is a derivative of 2,5-dimethoxyphenethylamine and is known for its applications in various scientific fields. This compound is characterized by its white to off-white crystalline appearance and is soluble in organic solvents like dimethyl sulfoxide and methanol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves the following steps:
Starting Material: The process begins with 2,5-dimethoxybenzaldehyde.
Formation of Nitro Compound: The aldehyde is converted to 1-(2,5-dimethoxyphenyl)-2-nitroethanol through a nitroaldol reaction.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxalate Formation: Finally, the amino alcohol is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde.
Reduction: Formation of 2,5-dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its sympathomimetic properties, particularly in cardiovascular research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic agent, stimulating both arterial and venous systems without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure .
類似化合物との比較
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
- 2,5-Dimethoxyphenethylamine
- 2,5-Dimethoxybenzaldehyde
Comparison:
- 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to its free base counterparts.
- 2,5-Dimethoxyphenethylamine lacks the hydroxyl group, making it less polar and affecting its pharmacokinetic properties.
- 2,5-Dimethoxybenzaldehyde is primarily used as a precursor in the synthesis of other compounds and does not exhibit the same biological activity .
特性
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.C2H2O4/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12;3-1(4)2(5)6/h3-5,9,12H,6,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRUXKCMEASJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CO)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)




![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)
